Caffeine-d9
Overview
Description
Cardiac and respiratory stimulant; diuretic.
Caffeine-D9 is an organic molecular entity.
Scientific Research Applications
Neuroprotective and Neuroinflammatory Modulation : Caffeine has shown to mitigate Cd-induced oxidative stress, neuroinflammation, and memory impairment through mechanisms involving Nrf-2 and NF-κB (Khan et al., 2019).
Bladder Function Improvement in Diabetic Rats : It demonstrates a protective effect on the dorsal root ganglion, thus improving bladder function in diabetic rats (Xue et al., 2021).
Impact on Metabolism and Mitochondria : Caffeine significantly induces PGC-1α, increases metabolism, and enhances mitochondrial content in skeletal muscle (Vaughan et al., 2012).
Dopamine D2/D3 Receptor Availability : It increases the availability of dopamine D2/D3 receptors in the human brain, potentially enhancing arousal (Volkow et al., 2015).
Neuroprotection in Parkinson's Disease : Caffeine attenuates MPTP-induced loss of striatal dopamine and dopamine transporter binding sites, suggesting a potential role in Parkinson's disease prevention (Chen et al., 2001).
Memory Deficits Reversal in Aging : It reverses age-related deficits in olfactory discrimination and social recognition memory in rats, involving adenosine receptors (Prediger et al., 2005).
Inhibition of TNF-α Production : Caffeine, via A1R blockade, inhibits pretranscriptional TNF-α production by cord blood monocytes (Chavez-Valdez et al., 2009).
Memory Retention : It facilitates memory retention when administered immediately after training (Kopf et al., 1999).
Liver Metabolic Function Assessment : Determination of caffeine clearance using deuterated isotopes can help assess liver metabolic function (Sindt et al., 2006).
Cytogenotoxicity Protection : Higher doses of caffeine protect mouse bone marrow cells from methotrexate-induced cytogenotoxic effects (Choudhury & Palo, 2004).
Endurance Performance Enhancement : Caffeine intake enhances endurance performance in certain physical exercises (Stadheim et al., 2013).
Leukemia Cell Invasion Attenuation : It attenuates the invasion of human leukemia U937 cells by modulating specific pathways (Liu & Chang, 2010).
Muscle Action Improvement : Different doses of caffeine improve high-velocity muscle actions against varying loads (Pallarés et al., 2013).
Neuroprotection in Neurodegenerative Diseases : Beneficial effects in Alzheimer's and Parkinson's diseases, with protective impacts at specific dosages (Kolahdouzan & Hamadeh, 2017).
Developmental Effects : Late caffeine administration in embryos suggests potential developmental impacts on the heart (Chandee et al., 2020).
Antitumor Potential : Compound D9, related to caffeine, shows potent inhibitory activity against specific cancer cells (Yuan et al., 2014).
Synthesis of Caffeine-d9 : A one-step, gram-scale synthesis method from xanthine and CD3I has been developed (Tarasca et al., 2022).
Mechanism of Action
Target of Action
Caffeine-d9, like its parent compound caffeine, primarily targets the adenosine receptors in the body . These receptors play a crucial role in various physiological processes, including sleep regulation, neurotransmission, and cardiovascular function. By antagonizing these receptors, this compound can exert its stimulatory effects .
Mode of Action
This compound interacts with its targets, the adenosine receptors, by acting as an antagonist . This blockage results in the stimulatory effects commonly associated with caffeine consumption .
Biochemical Pathways
The biochemical pathways affected by this compound are similar to those affected by caffeine. Caffeine is known to influence several pathways, including the cAMP/protein kinase A pathway and the phosphoinositide pathway . By blocking adenosine receptors, this compound can increase the levels of cyclic AMP (cAMP) in cells, leading to the activation of protein kinase A, which can then phosphorylate various target proteins, leading to changes in cell function .
Pharmacokinetics
The pharmacokinetics of this compound is somewhat different from that of regular caffeine. It has been reported that this compound exhibits a prolonged systemic and brain exposure time in rats compared to caffeine following oral administration . This suggests that the deuterium substitution in this compound may alter its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to a longer duration of action .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of caffeine, given their similar modes of action. These effects include increased alertness and wakefulness, delayed onset of fatigue, and enhanced cognitive performance . It’s important to note that this compound was found to be non-genotoxic in both a bacterial reverse mutation assay and a human mammalian cell micronucleus assay at concentrations up to the ich concentration limits .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the solubility and stability of this compound, potentially influencing its pharmacokinetics and pharmacodynamics . .
Safety and Hazards
Future Directions
Lennham Pharmaceuticals announced topline results of the first ever human study of d9-caffeine . The study was conducted to compare the single-dose pharmacokinetics of caffeine versus d9-caffeine and their corresponding metabolites in healthy adult volunteers . Data supports potential use of d9-caffeine as a food & beverage ingredient and pharmaceutical product .
Biochemical Analysis
Biochemical Properties
Caffeine-d9, like its parent compound caffeine, is believed to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with adenosine receptors, where it acts as an antagonist . The nature of these interactions is likely similar to those of caffeine, given the structural similarity between the two compounds .
Cellular Effects
The effects of this compound on cells and cellular processes are expected to be similar to those of caffeine, given their structural similarity. It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is likely to be similar to that of caffeine. It may exert its effects at the molecular level through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . Specific studies on the molecular mechanisms of this compound are currently lacking.
Temporal Effects in Laboratory Settings
In terms of temporal effects, this compound has been found to have a longer exposure time in the body and brain of rats compared to orally administered caffeine . This suggests that this compound may have a longer half-life and greater stability than caffeine, potentially leading to different long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Given its longer exposure time compared to caffeine, it is possible that lower doses of this compound may be required to achieve similar effects .
Metabolic Pathways
This compound is likely involved in similar metabolic pathways as caffeine, interacting with various enzymes and cofactors. Deuteration may alter the metabolic characteristics of the compound while maintaining its pharmacological properties .
Transport and Distribution
Given its structural similarity to caffeine, it is likely that it interacts with similar transporters and binding proteins, and has similar effects on localization or accumulation .
Properties
IUPAC Name |
1,3,7-tris(trideuteriomethyl)purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i1D3,2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYVLZVUVIJVGH-GQALSZNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C([2H])([2H])[2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514760 | |
Record name | 1,3,7-Tris[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72238-85-8 | |
Record name | 1,3,7-Tris[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CAFFEINE-(TRIMETHYL-D9) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.